2-METHOXY-N-(4-METHOXYPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE
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Overview
Description
2-METHOXY-N-(4-METHOXYPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-N-(4-METHOXYPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps may include:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Reduction of the nitro group to an amine.
Sulfonylation: Introduction of the sulfonyl group using a sulfonyl chloride reagent.
Amidation: Formation of the amide bond by reacting the amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-N-(4-METHOXYPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy groups to hydroxyl groups.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Replacement of the methoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield hydroxyl derivatives, while reduction of the sulfonyl group would produce a sulfide derivative.
Scientific Research Applications
2-METHOXY-N-(4-METHOXYPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific biological pathways.
Medicine: As a lead compound for the development of new drugs targeting specific diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-METHOXY-N-(4-METHOXYPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of a specific enzyme.
Receptor Modulation: Interacting with a receptor to modulate its activity.
Signal Transduction: Affecting intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-(4-methoxyphenyl)benzamide: Lacks the sulfonyl and morpholinyl groups.
N-(4-methoxyphenyl)-5-(morpholin-4-ylsulfonyl)benzamide: Lacks the methoxy group on the benzene ring.
2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide: Lacks the methoxy group on the phenyl ring.
Uniqueness
The presence of both methoxy groups and the morpholin-4-ylsulfonyl group in 2-METHOXY-N-(4-METHOXYPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE makes it unique compared to similar compounds. These functional groups may confer specific biological activities or chemical reactivity that are not present in the other compounds.
Properties
IUPAC Name |
2-methoxy-N-(4-methoxyphenyl)-5-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-25-15-5-3-14(4-6-15)20-19(22)17-13-16(7-8-18(17)26-2)28(23,24)21-9-11-27-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDMPVXGSONCRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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